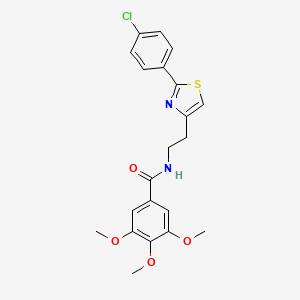

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

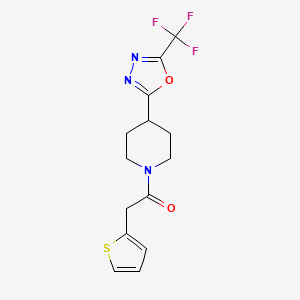

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Molecular Structure Analysis

The molecular structure of “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazoles, including “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” has a molecular weight of 308.83 . It is soluble in DMSO and ethanol . It is stable for 1 year from the date of purchase as supplied .Aplicaciones Científicas De Investigación

Anticancer Activity

A study by Ravinaik et al. (2021) highlighted the design, synthesis, and evaluation of a series of substituted benzamides, closely related to the compound of interest, for their anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The synthesized compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases. This suggests the potential application of similar compounds in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel aromatic polyimides, as reported by Butt et al. (2005), involve the use of compounds with structural similarities to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide. These processes contribute to advancements in materials science, particularly in developing new polymers with potential applications ranging from electronics to coatings (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antimicrobial and Antiviral Research

Patel, Mistry, and Desai (2009) explored the synthesis and antimicrobial studies of 4-Oxo-thiazolidine derivatives. Similar research methodologies can be applied to compounds like N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide to discover new antimicrobial agents, highlighting another significant application in pharmaceutical research (Patel, Mistry, & Desai, 2009).

Pharmaceutical Development

Research on the synthesis and biological activity of pyrazole- and isoxazole-based heterocycles by Dawood et al. (2011) emphasizes the compound's role in developing antiviral and cytotoxic agents. This underscores the potential for leveraging the chemical structure of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide in creating medications targeting viral infections and cancer (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Drug Design and Pharmacology

The exploration of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors for their anticonvulsant properties, as investigated by Faizi et al. (2017), provides insight into the therapeutic applications of similar compounds. These findings support the compound's utility in drug design, specifically for neurological disorders, offering a pathway for developing new treatments for epilepsy and anxiety (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Safety And Hazards

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” could involve further exploration of its biological activities and potential applications in medicine. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4,5-trimethoxybenzamide” could potentially be developed into a drug with one or more of these properties.

Propiedades

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQASSEPFUAPMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)

![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)

![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)

![1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2671569.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)

![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)